molecular formula C7H15NO3S B2374875 2-(Piperidin-4-yl)ethane-1-sulfonic acid CAS No. 4944-21-2

2-(Piperidin-4-yl)ethane-1-sulfonic acid

Cat. No.: B2374875
CAS No.: 4944-21-2
M. Wt: 193.26
InChI Key: INJQIICGBFJDKK-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)ethane-1-sulfonic acid is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)ethane-1-sulfonic acid typically involves the reaction of piperidine with ethane-1-sulfonic acid under specific conditions. One common method includes the use of concentrated aqueous ammonium hydroxide solution and hydrogenation over a rhodium-alumina catalyst at 2 atmospheres . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of piperidine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, sulfonic acid derivatives, and substituted piperidines, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(Piperidin-4-yl)ethane-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, affecting their function and activity. The piperidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Piperidin-4-yl)ethane-1-sulfonic acid include:

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Ethane-1-sulfonic acid: A simple sulfonic acid derivative.

    Piperidine derivatives: Various substituted piperidines with different functional groups.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the sulfonic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-piperidin-4-ylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c9-12(10,11)6-3-7-1-4-8-5-2-7/h7-8H,1-6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJQIICGBFJDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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